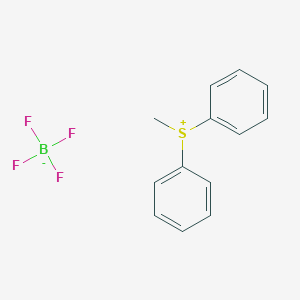

Diphenyl(methyl)sulfonium Tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl(diphenyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAMVDBAOJCBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146925 | |

| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-60-6 | |

| Record name | Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diphenyl(methyl)sulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diphenyl(methyl)sulfonium tetrafluoroborate, a versatile reagent in organic synthesis. The document details the primary synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and visual representations of the workflows.

Introduction

This compound (C₁₃H₁₃BF₄S) is a salt consisting of a diphenyl(methyl)sulfonium cation and a tetrafluoroborate anion. It serves as a valuable methylating agent and finds applications in various chemical transformations. The synthesis of this and similar arylsulfonium salts typically involves the S-alkylation of a diaryl sulfide. This guide will focus on the most common and effective methods for its preparation and purification.

Synthesis Methodology

The primary and most effective method for the synthesis of this compound is the direct methylation of diphenyl sulfide. This reaction is typically facilitated by the use of a methylating agent in the presence of a silver salt containing the tetrafluoroborate anion. The silver salt acts as a halide scavenger, promoting the formation of the sulfonium salt.

An alternative approach involves the use of a powerful methylating agent such as trimethyloxonium tetrafluoroborate, which directly provides the methyl group and the counterion.

Alkylation of Diphenyl Sulfide with a Methyl Halide and Silver Tetrafluoroborate

This is a widely applicable method for the synthesis of arylsulfonium salts.[1] The reaction proceeds by the nucleophilic attack of the sulfur atom in diphenyl sulfide on the methyl group of the methyl halide. The silver tetrafluoroborate assists in this process by abstracting the halide, which drives the reaction towards the formation of the stable sulfonium tetrafluoroborate salt.

A general representation of this reaction is the synthesis of alkyl(diphenyl)sulfonium tetrafluoroborates from diphenyl sulfide and an alkyl halide in the presence of silver(I) tetrafluoroborate. For instance, the reaction of diphenyl sulfide with allyl bromide in the presence of silver(I) tetrafluoroborate in acetone yields allyl(diphenyl)sulfonium tetrafluoroborate in high yield.[1] A similar principle applies to the synthesis of the methyl derivative using a methyl halide.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on the alkylation of diphenyl sulfide.

Synthesis via Methylation of Diphenyl Sulfide

This protocol is adapted from the general procedure for the synthesis of alkyl(diphenyl)sulfonium tetrafluoroborates.[1]

Materials:

-

Diphenyl sulfide (Ph₂S)

-

Methyl iodide (CH₃I)

-

Silver tetrafluoroborate (AgBF₄)

-

Anhydrous acetone

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reaction temperature)

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a stirred slurry of silver(I) tetrafluoroborate in anhydrous acetone, add diphenyl sulfide.

-

To this mixture, add methyl iodide dropwise at room temperature. The reaction is typically rapid.

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 1-3 hours) to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated silver iodide (AgI) is removed by filtration.

-

The filtrate, containing the dissolved product, is collected.

-

The product is precipitated from the filtrate by the addition of anhydrous diethyl ether.

-

The resulting solid is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Purification

Purification of this compound is crucial to obtain a high-purity product. The most common method for purification is recrystallization.

Recrystallization Protocol

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., acetone, dichloromethane) and a solvent in which it is sparingly soluble (e.g., diethyl ether, hexane).

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone or dichloromethane.

-

If any insoluble impurities are present, perform a hot filtration.

-

To the hot, clear solution, slowly add diethyl ether or hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its analogs.

| Parameter | Value | Reference |

| Yield (Allyl derivative) | 86% | [1] |

| Purity (Typical) | >97% | |

| Melting Point | 66 °C | |

| Molecular Weight | 288.11 g/mol |

Note: The yield for the methyl derivative is expected to be comparable to the allyl derivative under optimized conditions.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the components.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow via recrystallization.

References

An In-depth Technical Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile organic salt with significant applications in synthetic chemistry and potential utility in the pharmaceutical sector. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly focusing on its role as a chemical reagent and its reported antimicrobial attributes. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃BF₄S | [2] |

| Molecular Weight | 288.11 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 64.0 to 68.0 °C | |

| Purity | >95.0% (by Ion exchange titration), >98.0% (by HPLC) | |

| Solubility | Soluble in methanol. Soluble in water and alcohol. | [3] |

| CAS Number | 10504-60-6 | [2] |

Synthesis of this compound

The synthesis of arylsulfonium salts, such as this compound, is typically achieved through the alkylation of the corresponding diaryl sulfide.[4] A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Alkylation of Diphenyl Sulfide

Principle: This method involves the direct methylation of diphenyl sulfide using a suitable methylating agent, followed by anion exchange to introduce the tetrafluoroborate counter-ion.

Reagents and Materials:

-

Diphenyl sulfide

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate, or trimethyloxonium tetrafluoroborate)

-

Silver tetrafluoroborate (AgBF₄) or tetrafluoroboric acid (HBF₄)

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl sulfide in a minimal amount of anhydrous solvent.

-

Methylation: Cool the solution in an ice bath (0 °C). Add the methylating agent dropwise to the stirred solution. The choice of methylating agent can influence reaction conditions and work-up procedures. For instance, using trimethyloxonium tetrafluoroborate directly yields the desired product. If using methyl iodide, an intermediate sulfonium iodide salt is formed.

-

Anion Exchange (if necessary): If an intermediate salt (e.g., iodide) is formed, it can be converted to the tetrafluoroborate salt by reaction with silver tetrafluoroborate. The silver iodide precipitate can be removed by filtration. Alternatively, salt metathesis with tetrafluoroboric acid can be employed.

-

Isolation and Purification: The crude product is typically isolated by precipitation upon the addition of a non-polar solvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).

-

Characterization: The final product should be characterized by standard analytical techniques, such as melting point determination and spectroscopic methods (NMR, IR).

Chemical Reactivity and Applications in Organic Synthesis

Arylsulfonium salts are valuable reagents in organic synthesis due to their ability to act as electrophiles and precursors to reactive intermediates.[1][5]

-

Methylating Agent: this compound can serve as a methylating agent, transferring a methyl group to various nucleophiles.

-

Aryl Radical Precursor: Under photoredox catalysis, arylsulfonium salts can undergo reduction to form aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][6]

-

Cross-Coupling Reactions: These salts can participate in transition metal-catalyzed cross-coupling reactions, acting as electrophilic partners.[7]

Applications in Drug Development: Antimicrobial Properties

An emerging area of interest for this compound is its potential application in the pharmaceutical industry. It has been reported to exhibit notable antimicrobial properties.[] Specifically, it is suggested for use in the formulation of medications designed to combat drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[]

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.[9] The biphenyl moiety present in the structure of this compound is a common scaffold in molecules with demonstrated antibacterial activity.[10][11]

While the precise mechanism of action and the signaling pathways involved in its antimicrobial activity are not yet fully elucidated in publicly available literature, a logical workflow for its investigation in a drug development context can be proposed.

Safety and Handling

This compound is classified as a corrosive solid and is harmful if swallowed.[12] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12]

Conclusion

This compound is a chemical compound with established utility in organic synthesis and promising potential in the field of drug development. Its role as a versatile reagent is well-documented, and its reported antimicrobial activity against resistant pathogens warrants further investigation. This guide provides a foundational understanding of its properties and applications, intended to support and inspire future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 10504-60-6 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate

CAS Number: 10504-60-6

This technical guide provides a comprehensive overview of Diphenyl(methyl)sulfonium Tetrafluoroborate, a versatile chemical compound with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed information on its chemical properties, synthesis, and key applications, supported by experimental protocols and quantitative data.

Chemical Properties and Identification

This compound is a salt consisting of a diphenyl(methyl)sulfonium cation and a tetrafluoroborate anion. It is typically a white to light yellow crystalline powder.

| Property | Value | Reference |

| CAS Number | 10504-60-6 | [1][2] |

| Molecular Formula | C₁₃H₁₃BF₄S | [1] |

| Molecular Weight | 288.11 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 64-68 °C | [2] |

| Solubility | Soluble in water and alcohol. | [3] |

| Purity | Typically >95.0% | [2] |

Safety Information: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment should be used when handling this compound.[1]

Synthesis of this compound

A general and effective method for the synthesis of arylsulfonium salts involves the alkylation of a diaryl sulfide. In the case of this compound, diphenyl sulfide is reacted with a methylating agent in the presence of a silver salt, such as silver(I) tetrafluoroborate, which acts as a halide scavenger and facilitates the formation of the sulfonium salt.

Experimental Protocol: Synthesis via Alkylation of Diphenyl Sulfide

This protocol describes a representative procedure for the synthesis of alkyl(diphenyl)sulfonium tetrafluoroborates.

Materials:

-

Diphenyl sulfide

-

Methyl iodide (or another suitable methylating agent)

-

Silver(I) tetrafluoroborate

-

Acetone (anhydrous)

Procedure:

-

To a stirred slurry of silver(I) tetrafluoroborate in anhydrous acetone, add an equimolar amount of diphenyl sulfide.

-

To this mixture, add a slight excess of methyl iodide dropwise at room temperature.

-

The reaction is typically rapid, as indicated by the precipitation of silver iodide.

-

Stir the reaction mixture for a few hours at room temperature to ensure complete reaction.

-

After the reaction is complete, the precipitated silver iodide is removed by filtration.

-

The filtrate, containing the desired this compound, is concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Note: This is a generalized protocol. The specific quantities of reagents and reaction conditions may need to be optimized for desired yield and purity.

Applications in Organic Synthesis

This compound serves as a valuable reagent in several organic transformations, primarily as a precursor for the generation of sulfonium ylides, which are key intermediates for methylene transfer reactions.

Methylene Transfer Reactions via Sulfonium Ylide Formation

Sulfonium ylides are versatile reagents for the formation of epoxides and cyclopropanes from aldehydes and ketones, and Michael acceptors, respectively. This compound can be deprotonated with a strong base to form diphenylsulfonium methylide.

This protocol outlines the in situ generation of diphenylsulfonium methylide and its subsequent reaction with a carbonyl compound to form an epoxide.

Materials:

-

This compound

-

A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))

-

Aldehyde or ketone

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the strong base in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Slowly add the solution of the sulfonium salt to the cooled suspension of the base. The formation of the ylide is often indicated by a color change.

-

After stirring for a short period to ensure complete ylide formation, add the aldehyde or ketone dropwise to the reaction mixture.

-

Allow the reaction to proceed at the low temperature and then gradually warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude epoxide product is purified by column chromatography.

Application in Polymer Chemistry

This compound has been identified as an effective thermal latent cationic initiator for the polymerization of epoxides, such as glycidyl phenyl ether.[2] Latent initiators are compounds that are inactive at ambient temperatures but can be activated by an external stimulus, in this case, heat, to initiate polymerization. This property is highly desirable in applications such as coatings and adhesives, where control over the curing process is crucial.

Thermal Cationic Polymerization of Glycidyl Phenyl Ether

The thermal decomposition of this compound generates a cationic species that initiates the ring-opening polymerization of glycidyl phenyl ether. The polymerization temperature and initiator concentration are key parameters that influence the reaction rate and the properties of the resulting polymer.

The following is a general procedure for the bulk polymerization of glycidyl phenyl ether using this compound as a thermal initiator.

Materials:

-

Glycidyl phenyl ether (monomer)

-

This compound (initiator)

Procedure:

-

A predetermined amount of this compound is dissolved in glycidyl phenyl ether in a reaction vessel. The initiator concentration is typically in the range of 1-5 mol%.

-

The mixture is heated to the desired polymerization temperature (e.g., 100-150 °C) under an inert atmosphere.

-

The progress of the polymerization can be monitored by techniques such as differential scanning calorimetry (DSC) or by measuring the conversion of the monomer over time using spectroscopy (e.g., ¹H NMR or FTIR).

-

After the desired conversion is reached, the reaction is cooled to room temperature.

-

The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., methanol).

-

The purified polymer is then dried under vacuum.

| Initiator Concentration (mol%) | Polymerization Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 1 | 120 | 4 | Data not available | Data not available | Data not available |

| 3 | 120 | 2 | Data not available | Data not available | Data not available |

| 5 | 120 | 1 | Data not available | Data not available | Data not available |

| 3 | 100 | 4 | Data not available | Data not available | Data not available |

| 3 | 140 | 1 | Data not available | Data not available | Data not available |

Note: The quantitative data in the table is illustrative. Specific values would need to be obtained from the cited literature or through experimentation.

Potential Antimicrobial Applications

Conclusion

This compound is a valuable and versatile reagent with established applications in organic synthesis and polymer chemistry. Its ability to act as a precursor for sulfonium ylides makes it a useful tool for methylene transfer reactions, leading to the formation of epoxides and cyclopropanes. Furthermore, its function as a thermal latent cationic initiator provides a controlled method for the polymerization of epoxides. While its potential as an antimicrobial agent is yet to be fully explored, it represents an area of interest for future research. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in various research and development endeavors.

References

Solubility of Diphenyl(methyl)sulfonium Tetrafluoroborate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl(methyl)sulfonium Tetrafluoroborate. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and standard chemical databases, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of an organic salt such as this compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic compound like a sulfonium salt, the lattice energy of the salt and the solvation energy of the ions in the solvent are key determining factors.

Solubility Profile of this compound

While specific quantitative data is scarce, a qualitative understanding of the solubility of this compound can be pieced together from various sources. The presence of the polar sulfonium cation and the tetrafluoroborate anion suggests that it will be more soluble in polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Onium Salts

| Solvent Category | Solvent Examples | Qualitative Solubility | Citation |

| Protic Solvents | Methanol, Ethanol, Water | Soluble | [1] |

| Halogenated Solvents | Dichloromethane, Chloroform | Good Solubility (inferred for onium salts) | [2][3] |

| Aprotic Polar Solvents | Propylene Carbonate | Good Solubility (inferred for a related sulfonium salt) |

Note on Data: The information presented in Table 1 is based on qualitative statements from chemical suppliers and solubility trends observed for similar onium salts. Researchers should experimentally verify the solubility for their specific application and conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated analytical balance

-

Glass vials with tight-fitting caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

UV-Vis spectrophotometer (optional, for spectroscopic method)

Procedure: Gravimetric Method

-

Sample Preparation: Accurately weigh a known amount of the organic solvent into a glass vial. Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker or stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination and Calculation: Once the solvent is completely removed, accurately weigh the evaporating dish containing the dried solute. The mass of the dissolved this compound is the final weight of the dish minus its tare weight. The solubility can then be calculated in units such as g/100 mL or mol/L.

Procedure: UV-Vis Spectroscopic Method (if applicable)

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.

-

Calibration Curve: Construct a calibration curve by plotting absorbance versus concentration.

-

Saturated Solution Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1-3). Dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Solubility Calculation: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Unveiling the Thermal Stability of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenyl(methyl)sulfonium tetrafluoroborate, a sulfonium salt with increasing relevance in organic synthesis and potentially in drug development, demands a thorough understanding of its physicochemical properties. Among these, thermal stability is a critical parameter influencing its storage, handling, and application in thermally sensitive processes. This technical guide provides an in-depth analysis of the factors governing the thermal stability of this compound, drawing upon available data for analogous sulfonium salts and outlining the standard methodologies for its experimental determination.

Core Concepts in Thermal Stability

The thermal stability of an ionic compound like this compound is intrinsically linked to the strength of the ionic bond between the Diphenyl(methyl)sulfonium cation and the tetrafluoroborate anion, as well as the inherent stability of the individual ions. Thermal decomposition typically proceeds via the lowest energy pathway, which can involve dissociation, rearrangement, or fragmentation of the cation, the anion, or both.

For sulfonium salts, the stability of the cation is influenced by the nature of the organic substituents attached to the sulfur atom. In the case of Diphenyl(methyl)sulfonium, the presence of two phenyl groups and one methyl group will dictate its decomposition pathway. The tetrafluoroborate anion (BF₄⁻) is generally considered to be a weakly coordinating and relatively thermally stable anion. However, its decomposition can be influenced by the nature of the cation.

Anticipated Thermal Decomposition Profile

Key Thermal Events:

-

Melting Point: The compound will first undergo a phase transition from a solid to a liquid.

-

Decomposition Onset: At a higher temperature, the compound will begin to decompose. This is often characterized by the initial loss of a volatile fragment.

-

Major Weight Loss: This stage involves the primary decomposition of the salt, leading to the evolution of gaseous byproducts.

-

Residue Formation: A certain percentage of non-volatile residue may remain at the end of the analysis.

The following table summarizes the anticipated thermal decomposition data for this compound, based on typical values for related arylsulfonium salts.

| Parameter | Anticipated Value Range | Technique |

| Melting Point (Tₘ) | 60 - 80 °C | DSC |

| Onset Decomposition Temperature (Tₒ) | 150 - 250 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 200 - 300 °C | TGA/DTG |

| Final Residue at 600 °C | 5 - 20 % | TGA |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒ) and the percentage of weight loss at different temperature ranges. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition (Tₘₐₓ).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition range. A cooling and second heating cycle may be included to study the material's thermal history.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or other phase transitions. The peak onset temperature is taken as the melting point (Tₘ).

Visualizing Thermal Analysis Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Caption: Plausible thermal decomposition pathway for this compound.

Implications for Drug Development and Research

A comprehensive understanding of the thermal stability of this compound is paramount for its successful application in research and drug development.

-

Process Safety and Optimization: Knowledge of the decomposition temperature is crucial for designing safe and efficient synthetic procedures that may involve heating.

-

Formulation and Stability Studies: For potential pharmaceutical applications, the thermal stability of the compound will directly impact its shelf-life and the choice of formulation strategies.

-

Material Compatibility: Understanding the decomposition products is essential to avoid unwanted side reactions with other components in a reaction mixture or formulation.

Spectroscopic Profile of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diphenyl(methyl)sulfonium Tetrafluoroborate (C₁₃H₁₃BF₄S). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. While experimentally obtained spectra are not publicly available, this document compiles predicted data based on the analysis of analogous compounds and general spectroscopic principles.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 10504-60-6[1]

-

Molecular Formula: C₁₃H₁₃BF₄S[1][]

-

Molecular Weight: 288.11 g/mol

-

Appearance: White to light yellow powder or crystals.[]

-

Melting Point: 66-70 °C[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar sulfonium salts and aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Singlet | 3H | S-CH ₃ |

| ~7.6 - 7.9 | Multiplet | 10H | Aromatic Protons (C₆H ₅) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 - 30 | S-C H₃ |

| ~125 - 135 | Aromatic Carbons (C ₆H₅) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1100 - 1000 | Strong, Broad | B-F Stretch (from BF₄⁻) |

| ~750 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

The mass spectrum would primarily show the fragmentation of the Diphenyl(methyl)sulfonium cation.

Table 4: Predicted Mass Spectrum Data (for the Cation [C₁₃H₁₃S]⁺)

| m/z | Predicted Fragment |

| 201 | [M]⁺ (Diphenyl(methyl)sulfonium cation) |

| 186 | [M - CH₃]⁺ (Diphenylsulfide radical cation) |

| 109 | [C₆H₅S]⁺ (Thiophenolate cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Impact (EI) or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on Diphenyl(methyl)sulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenyl(methyl)sulfonium Tetrafluoroborate, a compound of interest in various chemical and biomedical applications. Due to the current unavailability of its single-crystal X-ray diffraction data in publicly accessible databases, this document focuses on its known chemical properties, general synthesis and crystallization methodologies for analogous compounds, and its potential applications.

Chemical and Physical Properties

This compound is a salt with the chemical formula C13H13BF4S.[] It is also known by its synonym, Methyldiphenylsulfonium Tetrafluoroborate.[2][3] The compound typically appears as a white to light yellow powder or crystal.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10504-60-6 | [][2][4] |

| Molecular Formula | C13H13BF4S | [][4] |

| Molecular Weight | 288.11 g/mol | [][4] |

| Appearance | White to light yellow powder to crystal | [] |

| Melting Point | 66-70 °C | [5] |

| Solubility | Soluble in water and alcohol | [5][6] |

Synthesis and Crystallization Protocols (General Methodologies)

Experimental Protocol: General Synthesis of Alkyl(diaryl)sulfonium Salts

One common method for the synthesis of alkyl(diaryl)sulfonium salts involves the alkylation of a diaryl sulfide.[7] This can be achieved by reacting the diaryl sulfide with an alkyl halide in the presence of a silver salt, such as silver(I) tetrafluoroborate.[7]

-

Materials: Diphenyl sulfide, an alkylating agent (e.g., methyl iodide or a methyl triflate), silver(I) tetrafluoroborate, and a suitable solvent (e.g., acetone or nitromethane).[7]

-

Procedure:

-

A slurry of silver(I) tetrafluoroborate and diphenyl sulfide is prepared in the chosen solvent.[7]

-

The alkylating agent is added to the mixture. The reaction is often carried out at room temperature or with gentle heating.

-

The silver halide precipitate is removed by filtration.

-

The filtrate, containing the desired sulfonium salt, is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Experimental Protocol: General Crystallization of Organic Salts

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The process of crystallization from a solution generally involves the following steps:

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. For sulfonium salts, polar solvents like alcohols or water are often used.[5][6]

-

Preparation of a Supersaturated Solution: The compound is dissolved in a minimal amount of the chosen solvent, often with heating, to create a saturated or nearly saturated solution.

-

Inducing Crystallization: Crystallization can be induced by several methods:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution at room temperature.

-

Cooling: The saturated solution is slowly cooled to reduce the solubility of the compound, leading to crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

-

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and dried.

Potential Applications

This compound and related arylsulfonium salts are utilized in several fields:

-

Cationic Polymerization: They can act as thermal latent cationic initiators for the polymerization of various monomers, such as glycidyl phenyl ether.[2]

-

Biomedical Field: This compound has been noted for its potential antimicrobial properties and its use in the formulation of medicines to combat drug-resistant disorders.[]

-

Methylene Transfer Agent: It serves as a methylene transfer agent in organic synthesis.[5][6]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a sulfonium salt like this compound, culminating in crystal structure analysis.

Caption: General workflow for the synthesis and structural characterization of this compound.

Disclaimer: The experimental protocols described are general methodologies for analogous compounds and may require optimization for the specific synthesis and crystallization of this compound. The absence of publicly available single-crystal X-ray diffraction data prevents a detailed analysis of its crystal structure in this guide.

References

- 2. ジフェニル(メチル)スルホニウムテトラフルオロボラート | this compound | 10504-60-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound | 10504-60-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 10504-60-6 [chemicalbook.com]

- 6. This compound | 10504-60-6 [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate as a Methylene Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile and effective precursor to a key methylene transfer agent in organic synthesis. Upon deprotonation, it forms diphenylsulfonium methylide, a sulfur ylide that readily participates in the renowned Corey-Chaykovsky reaction. This reaction provides a powerful method for the diastereoselective synthesis of epoxides from carbonyl compounds and cyclopropanes from α,β-unsaturated systems. This guide offers a comprehensive overview of the synthesis, mechanism, and application of this compound as a methylene transfer agent, complete with experimental protocols and quantitative data to support its use in research and development.

Introduction

The transfer of a methylene (CH₂) group is a fundamental transformation in organic chemistry, enabling the construction of strained three-membered rings such as epoxides and cyclopropanes. These motifs are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a topic of significant interest. This compound serves as a stable, crystalline salt that is a convenient precursor to the reactive methylene transfer agent, diphenylsulfonium methylide.[1] This ylide is a key reagent in the Corey-Chaykovsky reaction, a cornerstone of modern synthetic methodology.[2][3][4]

This technical guide will detail the properties of this compound, the generation of the active ylide, and its subsequent application in methylene transfer reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 10504-60-6 | [][6][7][8] |

| Molecular Formula | C₁₃H₁₃BF₄S | [][6][7] |

| Molecular Weight | 288.11 g/mol | [][6][7] |

| Appearance | White to light yellow crystalline solid | [][8] |

| Melting Point | 66 °C | [][6] |

| Solubility | Soluble in water and alcohol | [1] |

Methylene Transfer Reactions: The Corey-Chaykovsky Reaction

The utility of this compound as a methylene transfer agent is realized through the Corey-Chaykovsky reaction. This process involves the in situ generation of diphenylsulfonium methylide, which then reacts with various electrophilic substrates.[2][3][4]

Generation of the Active Ylide

The active methylene transfer agent, diphenylsulfonium methylide, is generated by the deprotonation of the methyl group of the sulfonium salt with a strong base.[3]

References

- 1. This compound | 10504-60-6 [chemicalbook.com]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Diphenylsulfonium Methylide|Reagent for Cyclopropanation [benchchem.com]

- 6. labproinc.com [labproinc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | 10504-60-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Computational and Experimental Stability of Diphenyl(methyl)sulfonium Tetrafluoroborate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for assessing the thermal stability of Diphenyl(methyl)sulfonium Tetrafluoroborate through computational modeling and experimental analysis. While specific literature on the detailed computational stability of this exact compound is limited, this document outlines the established methodologies and expected decomposition pathways based on the well-understood chemistry of arylsulfonium salts.

Introduction

This compound is a salt belonging to the class of triarylsulfonium salts, which are widely utilized in various chemical applications, including as photoacid generators in photolithography and as reagents in organic synthesis. The thermal stability of such compounds is a critical parameter influencing their storage, handling, and efficacy in these applications. Understanding the decomposition mechanisms and the energetic barriers associated with these processes is paramount for ensuring their safe and effective use.

This technical guide details the theoretical and practical approaches to evaluating the stability of this compound. It covers the computational protocols, primarily based on Density Functional Theory (DFT), for elucidating decomposition pathways and predicting stability, alongside standard experimental techniques for thermal analysis.

Computational Stability Analysis

Computational chemistry, particularly DFT, offers a powerful tool for investigating the thermal decomposition of organic salts at a molecular level.[1][2] These methods can predict reaction pathways, transition states, and the associated activation energies, providing a detailed picture of the compound's stability.

Based on the general reactivity of arylsulfonium salts, the thermal decomposition of this compound is likely to proceed through several key pathways. The primary decomposition is expected to be initiated by the dissociation of the cation or the anion.

A plausible decomposition mechanism for the Diphenyl(methyl)sulfonium cation involves the cleavage of the C-S bonds. The following pathways are considered:

-

Pathway A: Phenyl Group Migration and Elimination: This pathway involves the migration of a phenyl group from the sulfur to the methyl group, followed by elimination.

-

Pathway B: Direct C-S Bond Cleavage: This involves the homolytic or heterolytic cleavage of a carbon-sulfur bond to form radical or ionic intermediates.

-

Pathway C: Interaction with the Tetrafluoroborate Anion: The decomposition may be initiated or facilitated by the interaction of the cation with the tetrafluoroborate anion, potentially leading to the formation of fluorinated organic products.

A robust computational protocol for investigating these pathways would involve the following steps:

-

Geometry Optimization: The ground state geometry of the this compound ion pair, as well as all proposed intermediates and products, would be optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: The transition state for each proposed elementary reaction step is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.

-

Energy Profile Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy profiles for the decomposition pathways.

A general workflow for such a computational study is depicted below.

The quantitative data obtained from these computational studies should be summarized in a structured format for easy comparison of the different decomposition pathways.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Decomposition of this compound

| Pathway | Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| A | Phenyl Migration | Data | Data | Data |

| Elimination | Data | Data | Data | |

| B | C-S Bond Cleavage | Data | Data | Data |

| C | Anion-Assisted C-F Bond Formation | Data | Data | Data |

Note: The data in this table is illustrative. Actual values would be obtained from DFT calculations.

Experimental Stability Analysis

Experimental techniques are essential for validating computational predictions and providing real-world data on the thermal stability of this compound. Thermogravimetric Analysis (TGA) is a primary technique used for this purpose.[3][4][5][6][7]

Objective: To determine the thermal decomposition temperature and profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.

The experimental workflow for TGA is illustrated in the diagram below.

The key quantitative data from TGA experiments should be presented in a clear and concise table.

Table 2: Thermal Stability Data for this compound from TGA

| Parameter | Value (°C) |

| Tonset (Onset of Decomposition) | Data |

| Tmax (Maximum Decomposition Rate) | Data |

| Residue at 600 °C (%) | Data |

Note: The data in this table would be obtained from experimental TGA measurements.

Conclusion

The stability of this compound is a crucial factor for its practical applications. This guide has outlined a comprehensive approach for investigating its thermal stability through a synergistic combination of computational and experimental methods. While specific studies on this compound are not extensively reported, the methodologies described herein provide a robust framework for researchers to conduct a thorough stability analysis. The proposed decomposition pathways, computational workflows, and experimental protocols serve as a foundational guide for future research in this area, enabling a deeper understanding of the thermal behavior of arylsulfonium salts.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. etamu.edu [etamu.edu]

- 4. youtube.com [youtube.com]

- 5. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Theoretical Calculations of Diphenyl(methyl)sulfonium Tetrafluoroborate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(methyl)sulfonium tetrafluoroborate is a compound of significant interest, primarily for its role as a photoacid generator (PAG) in various industrial and research applications, including photolithography and cationic polymerization.[1][2] Understanding the intricacies of its reactivity is paramount for the rational design of new materials and processes. Theoretical calculations, particularly those based on quantum chemistry, offer a powerful lens through which to investigate the electronic structure and reaction mechanisms of this sulfonium salt at a molecular level. This guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of this compound, complemented by common experimental validation techniques.

Introduction to Sulfonium Salt Reactivity

Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, are versatile reagents in organic synthesis.[3] Triarylsulfonium salts, a class that includes derivatives of this compound, are particularly noted for their photosensitivity and utility as cationic photoinitiators.[4] The reactivity of these salts is governed by the nature of the substituents on the sulfur atom and the counter-anion. Upon exposure to light, they can undergo homolytic or heterolytic cleavage of a carbon-sulfur bond, generating a Brønsted acid.[5] This photo-induced acid generation is the cornerstone of their application as PAGs.[1][2]

Computational modeling has emerged as an indispensable tool for elucidating the chemical reactivity and reaction mechanisms of organic compounds, including sulfonium salts.[3] Methods like Density Functional Theory (DFT) are frequently employed to probe the electronic structure and predict the reactivity of these molecules.[6][7]

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a primary computational method for investigating the reactivity of sulfonium salts.[6][7] This approach is favored for its balance of computational cost and accuracy in describing electronic systems.

A typical DFT study on this compound would involve:

-

Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is located.

-

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

-

Electronic Structure Analysis: Various analyses can be performed on the optimized geometry to understand the electronic properties. This includes the visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[7] Population analysis methods like Natural Bond Orbital (NBO) can provide insights into charge distribution and bonding.

-

Reaction Pathway Modeling: To study a chemical reaction, the transition state (the highest energy point along the reaction coordinate) must be located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the desired reactants and products. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.

Key Reactivity Parameters and Data

Table 1: Calculated Structural Parameters

| Parameter | Typical Calculated Value | Significance |

| C-S Bond Length (Phenyl-S) | ~1.80 Å[4] | Indicates the strength of the bond; longer bonds are typically weaker. |

| C-S Bond Length (Methyl-S) | ~1.82 Å | Can influence which C-S bond is more likely to cleave. |

| C-S-C Bond Angle | ~102°[4] | Reflects the pyramidal geometry around the sulfur atom. |

| S-C-C-C Dihedral Angle | Varies | Describes the orientation of the phenyl rings relative to the sulfonium center. |

Table 2: Calculated Electronic and Thermodynamic Properties

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -8.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -3.0 eV | Related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.5 eV | A smaller gap generally implies higher reactivity.[7] |

| C-S Bond Dissociation Energy (BDE) | 50-70 kcal/mol | The energy required to break the C-S bond homolytically. |

| Activation Energy for Acid Generation | 15-25 kcal/mol | The energy barrier for the key reaction step in acid formation. |

Experimental Protocols for Validation

Theoretical predictions of reactivity must be validated by experimental data. The following are key experimental protocols used to study the reactivity of photoacid generators like this compound.

Photolysis Quantum Yield Measurement

Objective: To determine the efficiency of photoacid generation upon irradiation.

Methodology:

-

A solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration is prepared.

-

The solution is irradiated with a monochromatic light source of a specific wavelength (e.g., 254 nm).

-

The amount of acid generated is quantified. This can be done using a pH-sensitive indicator dye that changes its absorbance upon protonation.

-

The absorbance change is measured using a UV-Vis spectrophotometer.

-

The quantum yield is calculated as the number of moles of acid generated divided by the number of moles of photons absorbed by the sample.

Cyclic Voltammetry

Objective: To determine the electrochemical properties, such as oxidation and reduction potentials.

Methodology:

-

A solution of the sulfonium salt is prepared in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The resulting voltammogram provides information about the redox potentials of the compound, which can be correlated with its electronic structure and reactivity.

Product Analysis by Mass Spectrometry and NMR

Objective: To identify the products formed upon photolysis.

Methodology:

-

A solution of this compound is irradiated for a specific period.

-

The solvent is evaporated, and the residue is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The identified products provide direct evidence for the proposed reaction mechanisms, which can be compared with the pathways predicted by theoretical calculations.

Visualizing Reactivity and Workflows

Graphical representations are invaluable for understanding complex relationships in chemical reactivity and computational workflows.

Caption: Photochemical decomposition pathway of Diphenyl(methyl)sulfonium cation.

Caption: A typical computational chemistry workflow for studying reactivity.

Caption: Logical relationship between structure and photoacid generation efficiency.

Conclusion

Theoretical calculations, particularly DFT, provide a robust framework for understanding the reactivity of this compound. By computing structural, electronic, and thermodynamic parameters, researchers can gain deep insights into the mechanisms of photoacid generation. When coupled with experimental validation, these computational models are instrumental in the development of new and improved photoacid generators for a wide array of applications, from advanced materials to drug development processes. The continued synergy between theoretical and experimental chemistry will undoubtedly pave the way for future innovations in this field.

References

- 1. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 2. dakenchem.com [dakenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses, structures and theoretical calculations of stable triarylarsine radical cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of Diphenyl(methyl)sulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(methyl)sulfonium tetrafluoroborate is a photoinitiator of significant interest in various applications, including photopolymerization and as a photoacid generator. Understanding its photophysical properties is paramount for optimizing its performance and developing new applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound and related arylsulfonium salts. It details the fundamental principles of its photoexcitation and subsequent chemical transformations, outlines standard experimental methodologies for characterizing these properties, and presents key data in a structured format.

Introduction

Sulfonium salts, particularly triarylsulfonium salts and their derivatives, are a well-established class of cationic photoinitiators. Upon absorption of light, these compounds undergo photochemical reactions to generate reactive species, such as radicals and strong Brønsted acids. These generated species can initiate a variety of chemical processes, making them valuable in applications like dental resins, 3D printing, and microelectronics. This compound, an alkyl diarylsulfonium salt, is part of this important class of compounds. This guide focuses on its photophysical behavior, which dictates its efficiency as a photoinitiator.

Photophysical Data

Quantitative photophysical data for this compound is not extensively available in the public domain. However, by examining data from closely related arylsulfonium salts, we can infer its likely properties. The following table summarizes typical photophysical parameters for arylsulfonium salt photoinitiators.

| Photophysical Property | Typical Value/Range for Arylsulfonium Salts |

| Absorption Maximum (λmax) | 230 - 350 nm |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M-1cm-1 |

| Fluorescence Emission Maximum (λem) | Generally non-fluorescent or weakly fluorescent |

| Fluorescence Quantum Yield (Φf) | < 0.1 |

| Excited-State Lifetime (τ) | Typically in the picosecond to nanosecond range |

| Photolysis Quantum Yield (Φp) | 0.1 - 0.7 |

Note: The exact values for this compound may vary depending on the solvent and experimental conditions. The low fluorescence quantum yield is indicative of efficient photochemical reaction pathways that outcompete radiative decay.

Photochemical Reaction Mechanisms

Upon absorption of a photon, this compound is promoted to an excited singlet state. From this excited state, it can undergo several deactivation pathways, with photolysis being the most critical for its function as a photoinitiator. The primary photochemical process for arylsulfonium salts involves the cleavage of a carbon-sulfur bond. This can proceed through two main mechanisms: homolytic cleavage and heterolytic cleavage.

Signaling Pathway of Photolysis

The photolysis of this compound leads to the generation of reactive species that can initiate polymerization or other chemical reactions. The generalized pathway is depicted below.

Caption: Photolysis pathways of this compound.

-

Homolytic Cleavage: The C-S bond breaks symmetrically, yielding a radical pair: a phenyl radical and a diphenyl sulfide radical cation.

-

Heterolytic Cleavage: The C-S bond breaks asymmetrically, producing a phenyl cation and a molecule of diphenyl sulfide.

Both pathways can ultimately lead to the formation of a strong Brønsted acid in the presence of a proton source (e.g., solvent), which is the key initiating species in cationic polymerization.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum, including the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Prepare a series of solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile, methanol).

-

Use a dual-beam UV-Visible spectrophotometer to measure the absorbance of each solution across a wavelength range (typically 200-400 nm).

-

The wavelength of maximum absorbance is the λmax.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum, determine the fluorescence quantum yield (Φf), and the excited-state lifetime (τ).

Methodology for Quantum Yield:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Use a spectrofluorometer to measure the fluorescence emission spectrum upon excitation at a wavelength where the compound absorbs.

-

Measure the fluorescence spectrum of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) under the same experimental conditions.

-

The fluorescence quantum yield is calculated using the comparative method: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Excited-State Lifetime:

-

Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample.

-

The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.

-

A histogram of these delay times is constructed, and the decay curve is fitted to an exponential function to determine the lifetime (τ).

Photolysis Quantum Yield Determination

This experiment quantifies the efficiency of the photochemical decomposition of the compound.

Methodology:

-

Prepare a solution of the sulfonium salt of known concentration.

-

Irradiate the solution with a monochromatic light source of known intensity (actinometry is used to determine the photon flux).

-

Monitor the decrease in the concentration of the sulfonium salt over time using UV-Vis spectroscopy or HPLC.

-

The photolysis quantum yield (Φp) is the number of molecules decomposed per photon absorbed.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the photophysical properties of a photoinitiator.

Caption: Experimental workflow for photophysical characterization.

Conclusion

While specific quantitative photophysical data for this compound remains to be fully documented in publicly accessible literature, this guide provides a robust framework for understanding its expected behavior based on the well-studied class of arylsulfonium salts. The outlined photochemical mechanisms and experimental protocols offer a solid foundation for researchers and professionals working with this and related photoinitiators. Further detailed studies on this specific compound are warranted to fully elucidate its photophysical properties and expand its applications in drug development and materials science.

Methodological & Application

Application Notes: Diphenyl(methyl)sulfonium Tetrafluoroborate in the Corey-Chaykovsky Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Corey-Chaykovsky reaction is a cornerstone of organic synthesis for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] This process involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[2] This document provides detailed application notes and protocols for the use of Diphenyl(methyl)sulfonium Tetrafluoroborate as a precursor for the reactive sulfur ylide. The use of this specific salt offers advantages, including its utility as a methylene transfer agent and the avoidance of sulfur-containing by-products that can arise from rearrangements.[4]

Reaction Principle and Mechanism

The Corey-Chaykovsky reaction proceeds via a two-step mechanism:

-

Ylide Formation: this compound is deprotonated by a strong base to form the corresponding sulfur ylide, diphenylsulfonium methylide. This ylide is a key reactive intermediate.[5]

-

Ring Formation: The nucleophilic carbon of the ylide attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This forms a betaine intermediate which then undergoes an intramolecular S_N2 reaction. The diphenyl sulfide group acts as a good leaving group, resulting in the formation of a new three-membered ring.[2][5]